6-O-phosphono-D-tagatose

Descripción

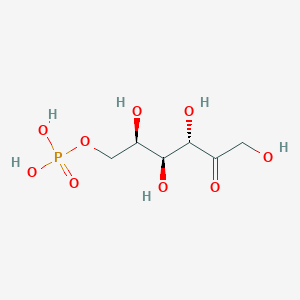

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXOAOHZAIYLCY-PBXRRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314232 | |

| Record name | D-Tagatose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73544-42-0 | |

| Record name | D-Tagatose 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73544-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tagatose 6-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways Associated with 6 O Phosphono D Tagatose

The D-Tagatose 6-Phosphate Catabolic Process

The D-tagatose 6-phosphate pathway is a specialized metabolic route for the degradation of D-galactose and the galactose moiety of lactose (B1674315) in several bacterial species, including Staphylococcus aureus and Lactococcus lactis. nih.govnih.govebi.ac.uk This pathway converts D-galactose 6-phosphate into intermediates that can directly enter central glycolytic pathways.

Overview and Metabolic Flow

The catabolic process begins with the conversion of D-galactose 6-phosphate to D-tagatose 6-phosphate. This initial step is an isomerization reaction. Subsequently, D-tagatose 6-phosphate is phosphorylated to form D-tagatose 1,6-bisphosphate. The final step of this specific pathway involves the cleavage of D-tagatose 1,6-bisphosphate into two three-carbon molecules. The enzymes responsible for these transformations are often encoded by a set of genes that are coordinately regulated, such as the lac operon in Staphylococcus aureus. nih.govnih.gov

The metabolic flow of the D-tagatose 6-phosphate pathway can be summarized as follows:

D-Galactose 6-phosphate → D-Tagatose 6-phosphate → D-Tagatose 1,6-bisphosphate → Dihydroxyacetone phosphate (B84403) (DHAP) + D-Glyceraldehyde 3-phosphate (G3P) nih.gov

Intermediates and Products

The key intermediates and final products of the D-tagatose 6-phosphate catabolic process are central to its integration with other metabolic pathways.

| Intermediate/Product | Enzyme | Reaction Type |

| D-Tagatose 6-phosphate | D-galactose 6-phosphate isomerase | Isomerization |

| D-Tagatose 1,6-bisphosphate | D-tagatose 6-phosphate kinase | Phosphorylation |

| Dihydroxyacetone phosphate (DHAP) and D-Glyceraldehyde 3-phosphate (G3P) | D-tagatose 1,6-bisphosphate aldolase (B8822740) | Aldol (B89426) Cleavage |

Integration with Broader Carbohydrate Catabolism

The D-tagatose 6-phosphate pathway does not operate in isolation. Its end products are key intermediates in central carbohydrate metabolism, allowing organisms to efficiently utilize galactose and lactose for energy production.

Linkages to Glycolysis

The primary connection of the D-tagatose 6-phosphate pathway to broader carbohydrate catabolism is its direct link to glycolysis. The final products of the pathway, dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P), are both intermediates of the glycolytic pathway. wikipedia.orgquora.comlibretexts.org

Dihydroxyacetone phosphate (DHAP) can be isomerized to glyceraldehyde 3-phosphate by the enzyme triose phosphate isomerase. varsitytutors.comfiveable.me

Glyceraldehyde 3-phosphate (G3P) is a direct participant in the subsequent energy-yielding steps of glycolysis, starting with its oxidation to 1,3-bisphosphoglycerate. libretexts.orgvarsitytutors.com

This seamless integration allows for the complete oxidation of the carbon skeletons derived from galactose and lactose to pyruvate, with the concomitant production of ATP and NADH.

Connections to the Pentose (B10789219) Phosphate Pathway

The pentose phosphate pathway (PPP) is another crucial route for glucose metabolism that runs parallel to glycolysis. wikipedia.orgkhanacademy.org The primary functions of the PPP are to produce NADPH for reductive biosynthesis and to generate precursors for nucleotide synthesis. nih.govmicrobenotes.com

A direct, dedicated enzymatic link between the D-tagatose 6-phosphate pathway and the pentose phosphate pathway is not prominently described. However, an indirect connection exists through the shared intermediate, glucose 6-phosphate . In some metabolic contexts, glucose 6-phosphate can be diverted from glycolysis and enter the oxidative phase of the pentose phosphate pathway. khanacademy.org Since the metabolism of galactose via the Leloir pathway can produce glucose 6-phosphate, and the D-tagatose 6-phosphate pathway is an alternative for galactose metabolism, these pathways are interconnected within the broader network of carbohydrate utilization. youtube.com Furthermore, in some engineered strains of E. coli, the removal of competing pathways, including the pentose phosphate pathway, has been shown to improve D-tagatose production, indicating a metabolic interplay between these routes. acs.org

D-Galactose and Lactose Degradation Pathways

In many bacteria, the D-tagatose 6-phosphate pathway is the primary route for the catabolism of D-galactose and the galactose component of lactose. nih.gov For instance, in Staphylococcus aureus, lactose is transported into the cell and phosphorylated to form lactose 6-phosphate. This is then hydrolyzed by a phospho-β-galactosidase to yield glucose and galactose 6-phosphate. The resulting galactose 6-phosphate is then funneled into the D-tagatose 6-phosphate pathway for further breakdown. nih.govasm.org

The enzymes of this pathway, including galactose 6-phosphate isomerase, D-tagatose 6-phosphate kinase, and D-tagatose 1,6-bisphosphate aldolase, are often inducible by the presence of lactose or galactose. nih.govnih.gov This regulatory mechanism ensures that the enzymatic machinery for galactose and lactose utilization is synthesized only when these sugars are available as a carbon and energy source.

The D-Tagatose 6-Phosphate Pathway in Staphylococcus aureus

In Staphylococcus aureus, the D-tagatose 6-phosphate pathway is the primary route for the metabolism of D-galactose and the galactose moiety of lactose. researchgate.netnih.gov This pathway involves a series of enzymatic reactions that convert galactose-6-phosphate (B1197297) into intermediates of glycolysis.

The initial step in this pathway is the uptake and phosphorylation of lactose by the lactose-specific phosphoenolpyruvate-dependent phosphotransferase system (PTS). This results in the formation of intracellular lactose-6-phosphate. The enzyme phospho-β-galactosidase then cleaves lactose-6-phosphate into glucose and galactose-6-phosphate.

The galactose-6-phosphate generated enters the D-tagatose 6-phosphate pathway, which comprises three key enzymes:

D-galactose-6-phosphate isomerase : This enzyme catalyzes the isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate.

D-tagatose-6-phosphate kinase : This kinase phosphorylates D-tagatose-6-phosphate at the C1 position, utilizing ATP, to form D-tagatose-1,6-bisphosphate. biorxiv.org

D-tagatose-1,6-bisphosphate aldolase : This aldolase cleaves D-tagatose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). These products can then enter the glycolytic pathway.

Genetic studies have revealed that the genes encoding these three enzymes, namely tagI, tagK, and tagA, are under common genetic control and are coordinately induced in the presence of lactose or galactose. researchgate.netnih.gov Mutants lacking any of these enzymes are unable to utilize D-galactose or lactose, highlighting the physiological significance of this pathway in S. aureus. researchgate.netnih.gov

Enzymes of the D-Tagatose 6-Phosphate Pathway in Staphylococcus aureus

| Enzyme | Gene | Reaction Catalyzed |

|---|---|---|

| D-galactose-6-phosphate isomerase | tagI | D-galactose-6-phosphate ⇌ D-tagatose-6-phosphate |

| D-tagatose-6-phosphate kinase | tagK | D-tagatose-6-phosphate + ATP → D-tagatose-1,6-bisphosphate + ADP |

| D-tagatose-1,6-bisphosphate aldolase | tagA | D-tagatose-1,6-bisphosphate ⇌ Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate |

Lactose Catabolism via D-Tagatose 6-Phosphate Pathway in Lactic Acid Bacteria and Streptococci

The D-tagatose 6-phosphate pathway is also a prominent route for lactose and galactose metabolism in various lactic acid bacteria (LAB) and streptococci. researchgate.net In these gram-positive bacteria, lactose is typically transported into the cell via a lactose-specific phosphotransferase system (PTS), which concomitantly phosphorylates it to lactose-6-phosphate. nih.gov

Intracellularly, the enzyme phospho-β-galactosidase hydrolyzes lactose-6-phosphate into glucose and galactose-6-phosphate. The glucose moiety directly enters glycolysis, while galactose-6-phosphate is channeled into the D-tagatose 6-phosphate pathway. The enzymatic steps in this pathway are analogous to those in S. aureus, involving galactose-6-phosphate isomerase, tagatose-6-phosphate kinase, and tagatose-1,6-bisphosphate aldolase.

In Lactococcus lactis, the genes encoding the enzymes of the tagatose 6-phosphate pathway (lacABCD) are part of the lactose operon. mdpi.com Specifically, lacA and lacB encode the subunits of galactose-6-phosphate isomerase, lacC encodes tagatose-6-phosphate kinase, and lacD encodes tagatose-1,6-bisphosphate aldolase. mdpi.com

Some species, such as Group N streptococci, possess the enzymatic machinery for both the D-tagatose 6-phosphate pathway and the Leloir pathway for galactose metabolism, providing metabolic flexibility. nih.gov In certain strains of Streptococcus lactis, the genes for the D-tagatose 6-phosphate pathway have been found to be located on plasmids. researchgate.netresearchgate.net

D-Tagatose Pathway in Gram-Negative Enterobacteriaceae (e.g., Escherichia coli, Klebsiella oxytoca)

While historically considered unable to metabolize D-tagatose, recent research has unveiled a D-tagatose utilization pathway in certain strains of Escherichia coli, particularly within the B2 phylogroup, which includes the probiotic strain E. coli Nissle 1917. researchgate.net This pathway differs from the one found in many gram-positive bacteria in its mode of substrate uptake. Instead of a PTS, it employs an ATP-binding cassette (ABC) transporter for the uptake of D-tagatose. researchgate.net

Once inside the cell, D-tagatose is phosphorylated by a tagatose kinase to yield D-tagatose-6-phosphate. Subsequently, 6-phosphofructokinase I catalyzes the formation of D-tagatose-1,6-bisphosphate, which is then cleaved by D-tagatose-bisphosphate aldolase into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. researchgate.net The expression of the genes involved in this pathway in E. coli Nissle 1917 is regulated by a DeoR family transcriptional repressor, TagR. nih.govebi.ac.uk

In contrast, Klebsiella oxytoca utilizes a PTS-dependent pathway for the catabolism of D-tagatose. mdpi.comnih.gov The genes for this pathway, tagKTH and gatYZ, are organized in a regulon. biorxiv.orgmdpi.com Extracellular D-tagatose is transported and phosphorylated by a D-tagatose-specific PTS to form intracellular D-tagatose-1-phosphate. This is then converted to D-tagatose-1,6-bisphosphate by tagatose-1-phosphate kinase. Finally, a heterodimeric tagatose-1,6-bisphosphate aldolase cleaves it into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. nih.gov

Galactitol Catabolism and 6-O-phosphono-D-tagatose Intermediacy

In several enteric bacteria, including E. coli, this compound (D-tagatose-6-phosphate) serves as a crucial intermediate in the catabolic pathway of the sugar alcohol galactitol. mdpi.comresearchgate.net The genes responsible for galactitol metabolism are organized in the gat operon. researchgate.netnih.gov

The catabolism of galactitol begins with its uptake and phosphorylation by a galactitol-specific phosphotransferase system (PTS), resulting in the intracellular formation of galactitol-1-phosphate. researchgate.netnih.gov This is then oxidized by galactitol-1-phosphate dehydrogenase to produce D-tagatose-6-phosphate.

From this point, the pathway mirrors the latter stages of the D-tagatose 6-phosphate pathway. D-tagatose-6-phosphate is further phosphorylated to D-tagatose-1,6-bisphosphate, which is subsequently cleaved by D-tagatose-1,6-bisphosphate aldolase (encoded by gatY) into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, which then enter central metabolism. researchgate.netnih.gov

Key Steps in Galactitol Catabolism Involving this compound

| Substrate | Enzyme/System | Product |

|---|---|---|

| Extracellular Galactitol | Galactitol-specific PTS | Intracellular Galactitol-1-phosphate |

| Galactitol-1-phosphate | Galactitol-1-phosphate dehydrogenase | D-tagatose-6-phosphate |

| D-tagatose-6-phosphate | Tagatose-6-phosphate kinase | D-tagatose-1,6-bisphosphate |

| D-tagatose-1,6-bisphosphate | D-tagatose-1,6-bisphosphate aldolase | Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate |

Comparative Biochemical Analysis of D-Tagatose 6-Phosphate Pathways Across Diverse Organisms

A comparative analysis of the D-tagatose 6-phosphate pathways across different bacteria reveals significant diversity in terms of substrate transport, initial phosphorylation steps, and genetic organization.

In Gram-positive bacteria such as Staphylococcus aureus and lactic acid bacteria, the pathway is primarily associated with lactose and galactose metabolism and typically initiated by a phosphotransferase system (PTS) that generates galactose-6-phosphate. researchgate.netnih.gov The subsequent enzymatic steps leading to the formation of triose phosphates are generally conserved.

In contrast, Gram-negative Enterobacteriaceae exhibit more varied strategies. While Klebsiella oxytoca employs a PTS for D-tagatose uptake, resulting in D-tagatose-1-phosphate, certain E. coli strains utilize an ABC transporter for D-tagatose, which is then phosphorylated to D-tagatose-6-phosphate. nih.govresearchgate.net Furthermore, in these bacteria, the D-tagatose 6-phosphate pathway is also linked to galactitol catabolism, where D-tagatose-6-phosphate is a common intermediate. mdpi.comresearchgate.net

The genetic organization also differs, with the pathway genes being part of the lac operon in some Gram-positive bacteria, while in Enterobacteriaceae, they are found in the gat and tag operons. mdpi.comnih.gov The regulatory mechanisms also vary, with evidence for common genetic control in S. aureus and a specific transcriptional repressor in E. coli Nissle 1917. researchgate.netnih.govnih.govebi.ac.uk

These differences reflect the evolutionary adaptation of these pathways to the specific metabolic needs and ecological niches of these diverse microorganisms.

Comparison of D-Tagatose 6-Phosphate Pathways in Different Bacteria

| Feature | Staphylococcus aureus | Lactic Acid Bacteria/Streptococci | Escherichia coli (B2 phylogroup) | Klebsiella oxytoca |

|---|---|---|---|---|

| Primary Substrate(s) | Lactose, D-galactose | Lactose, D-galactose | D-tagatose | D-tagatose, Galactitol |

| Transport System | PTS | PTS | ABC transporter | PTS |

| Initial Intracellular Intermediate | Galactose-6-phosphate | Galactose-6-phosphate | D-tagatose-6-phosphate | D-tagatose-1-phosphate |

| Genetic Organization | Common genetic control of tag genes | lac operon, sometimes plasmid-linked | tag gene cluster | tag and gat operons |

Enzymology of 6 O Phosphono D Tagatose Metabolism

Enzymes Catalyzing Formation of 6-O-phosphono-D-tagatose

The synthesis of D-tagatose-6-phosphate from D-galactose-6-phosphate is a critical isomerization step. This reaction is catalyzed by the enzyme D-galactose-6-phosphate isomerase.

D-Galactose 6-Phosphate Isomerase (LacAB) Activity and Substrate Specificity

D-Galactose-6-phosphate isomerase (EC 5.3.1.26), designated as LacAB, is the enzyme responsible for the reversible isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. plos.orgnih.gov In organisms like Lactobacillus rhamnosus and Lactococcus lactis, LacAB is a key enzyme in the tagatose-6-phosphate pathway for lactose (B1674315) catabolism. plos.orgnih.gov

Structurally, LacAB is a heteromultimer, typically a hetero-octamer or homotetramer, composed of LacA and LacB subunits. plos.orgnih.gov For instance, in L. rhamnosus, the enzyme is a homotetramer of LacA and LacB subunits. plos.orgnih.gov These subunits are structurally similar to Ribose-5-phosphate (B1218738) isomerase (RpiB) and belong to the RpiB/LacAB superfamily, featuring a Rossmann-like αβα sandwich fold. plos.orgsemanticscholar.org A distinguishing feature of the LacB subunit is a unique α7 helix at its C-terminus. plos.orgnih.gov The active site is located at the interface between the LacA and LacB subunits. plos.orgplos.org

The enzyme exhibits broad substrate specificity. nih.gov While its primary role in lactose metabolism is the conversion of D-galactose-6-phosphate, it can also act on other sugar phosphates. plos.org Research on LacAB from Lactococcus lactis has shown it can catalyze the interconversion of various aldoses and ketoses, such as producing D-allose and D-altrose from D-psicose. nih.gov This broad specificity makes it a useful biocatalyst for the production of rare sugars. plos.orgnih.gov The enzyme's activity is generally independent of metal ions and is optimal at neutral pH (around 7.0). nih.gov

| Enzyme Property | Lactobacillus rhamnosus LacAB | Lactococcus lactis LacAB |

| EC Number | 5.3.1.26 | 5.3.1.26 |

| Structure | Homotetramer of LacA and LacB subunits. plos.orgnih.gov | Hetero-octamer of LacA and LacB subunits. nih.gov |

| Primary Reaction | D-Galactose-6-Phosphate ⇌ D-Tagatose-6-Phosphate. plos.org | D-Galactose-6-Phosphate ⇌ D-Tagatose-6-Phosphate. nih.gov |

| Other Substrates | D-psicose, D-ribulose. plos.orgsemanticscholar.org | D-psicose (producing D-allose and D-altrose). nih.gov |

| Optimal pH | Not specified | 7.0. nih.gov |

| Metal Ion Dependency | Not specified | Independent of metal ions. nih.gov |

Mechanisms of D-Galactose 6-Phosphate Isomerization to D-Tagatose 6-Phosphate

The isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate by LacAB proceeds via a mechanism analogous to that of other sugar isomerases, involving an enediol intermediate. researchgate.net The catalytic process requires the opening of the pyranose ring of the substrate. plos.org

Key amino acid residues within the active site are crucial for this mechanism. In L. rhamnosus LacAB, His-96 is considered important for the initial ring-opening step and for correctly orienting the substrate in the active site. plos.orgnih.gov The phosphate (B84403) group of the substrate is anchored by interactions with three arginine residues, including Arg-39, which helps to position the sugar for catalysis. plos.orgnih.gov Cys-65 is another essential residue, playing a direct role in the isomerization activity. plos.orgnih.gov The larger active site pocket in LacAB, compared to its structural homolog RpiB, allows it to accommodate six-carbon sugar-phosphates. plos.orgnih.gov

Enzymes Catalyzing Transformation of this compound

Once formed, D-tagatose-6-phosphate is further metabolized in the pathway, typically through phosphorylation.

D-Tagatose 6-Phosphate Kinase (ATP:D-tagatose 6-phosphotransferase)

D-Tagatose-6-phosphate kinase (EC 2.7.1.144), also known as LacC, catalyzes the phosphorylation of D-tagatose-6-phosphate at the C1 position, yielding D-tagatose-1,6-bisphosphate and ADP. ontosight.aiwikipedia.org This enzyme belongs to the phosphofructokinase B (PfkB) or Ribokinase family of sugar kinases. wikipedia.org This step is crucial for committing the intermediate to the subsequent stages of glycolysis. ontosight.ai

Catalytic Mechanism and Phosphoryl Transfer

The catalytic mechanism of D-tagatose-6-phosphate kinase involves the transfer of the gamma-phosphate group from a nucleoside triphosphate, typically ATP, to the hydroxyl group at the C1 position of D-tagatose-6-phosphate. wikipedia.orgresearchgate.net High-resolution crystal structures of the enzyme from Staphylococcus aureus reveal that the kinase undergoes significant conformational changes upon substrate binding. nih.govresearchgate.net

The enzyme monomer consists of a large core domain and a smaller "lid" domain. nih.govresearchgate.net The binding of both the sugar phosphate substrate and the ATP co-factor induces a domain closure, bringing the reactive groups into proximity within the active site to facilitate phosphoryl transfer. nih.govresearchgate.net This "closed" conformation is required for catalysis and is characteristic of many kinases. nih.gov The proposed mechanism is generally similar to that of other phosphoryl transferases. researchgate.net

Substrate and Co-factor Dependencies (e.g., ATP, Mg²⁺)

The activity of D-tagatose-6-phosphate kinase is dependent on specific substrates and co-factors. ATP is the primary phosphoryl group donor. wikipedia.org The reaction also has a stringent requirement for divalent metal cations, with magnesium (Mg²⁺) being a crucial co-factor. nih.govresearchgate.net

Unusually, crystallographic studies of the S. aureus enzyme have shown that when both D-tagatose-6-phosphate and an ATP analog are bound, two Mg²⁺ ions are present in the active site. researchgate.netnih.govresearchgate.net These ions play a critical role in coordinating the phosphate groups of ATP and neutralizing the negative charges, thereby facilitating the nucleophilic attack by the C1 hydroxyl of the sugar. researchgate.net

While ATP is a common substrate, some bacterial D-tagatose-6-phosphate kinases can utilize other nucleoside triphosphates. For example, the purified enzyme from Staphylococcus aureus can also use GTP, UTP, and ITP as phosphoryl donors. ebi.ac.uk

| Enzyme | Substrates | Products | Co-factors / Activators |

| D-Tagatose-6-Phosphate Kinase (LacC) | D-Tagatose-6-Phosphate, ATP. wikipedia.org | D-Tagatose-1,6-bisphosphate, ADP. wikipedia.org | Requires Mg²⁺. nih.govresearchgate.net Can be activated by K⁺, NH₄⁺, Rb⁺, Cs⁺. ebi.ac.uk |

Specificity for D-Tagatose 6-Phosphate versus D-Fructose 6-Phosphate

Tagatose-6-phosphate kinase is a key enzyme in the metabolism of lactose and D-galactose in Staphylococcus aureus. capes.gov.br This enzyme facilitates the phosphorylation of D-tagatose 6-phosphate to produce D-tagatose 1,6-bisphosphate. capes.gov.br A notable characteristic of this kinase is its dual substrate capability, as it can also phosphorylate D-fructose 6-phosphate. capes.gov.br

While the maximum reaction rates (Vmax) for both D-tagatose 6-phosphate and D-fructose 6-phosphate are identical, their apparent Michaelis constants (Km) exhibit a significant disparity. capes.gov.br The enzyme shows a remarkably higher affinity for D-tagatose 6-phosphate, with an apparent Km of 16 µM, compared to a Km of 150 mM for D-fructose 6-phosphate, a difference of approximately 10,000-fold. capes.gov.br This substantial difference in affinity underscores the enzyme's primary role in the tagatose pathway, despite its capacity to act on a substrate from the glycolysis pathway.

| Substrate | Apparent Km |

| D-Tagatose 6-phosphate | 16 µM |

| D-Fructose 6-phosphate | 150 mM |

D-Tagatose-1,6-bisphosphate Aldolase (B8822740) (TBPA, Class I and Class II)

D-tagatose-1,6-bisphosphate aldolase (TBPA) is an enzyme that catalyzes a key step in the tagatose-6-phosphate pathway, the reversible cleavage of D-tagatose 1,6-bisphosphate. researchgate.netwikipedia.org This enzyme exists in two distinct classes, Class I and Class II, which differ in their catalytic mechanisms. nih.gov Class I aldolases utilize a Schiff base intermediate, while Class II aldolases are metal-dependent, typically requiring a divalent cation like zinc for their activity. nih.govnih.gov

Both classes of TBPA catalyze the reversible aldol (B89426) condensation of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P) to form D-tagatose 1,6-bisphosphate. nih.govmybiosource.comebi.ac.uk This reversibility is a crucial aspect of its function, allowing it to participate in both the catabolism and anabolism of hexose (B10828440) phosphates. researchgate.net The catalytic subunit of the Escherichia coli Class II TBPA, GatY, requires the GatZ subunit for its full activity and stability. mybiosource.comuniprot.org Similarly, the Class II TBPA subunit KbaY also requires a corresponding KbaZ subunit for optimal function. uniprot.org

A remarkable feature of Class I TBPA from Streptococcus pyogenes is its broad substrate specificity and lack of strict stereochemical discrimination. researchgate.netnih.gov This enzyme is capable of catalyzing the reversible cleavage of four different diastereoisomers of hexose 1,6-bisphosphates:

D-tagatose 1,6-bisphosphate

D-fructose 1,6-bisphosphate

D-psicose 1,6-bisphosphate

D-sorbose 1,6-bisphosphate

All four of these reactions yield dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). researchgate.netnih.gov The aldol condensation reaction catalyzed by this enzyme, starting from DHAP and G3P, results in a mixture of these four diastereomers. researchgate.net In contrast, the Class II TBPA from Escherichia coli also exhibits a degree of substrate promiscuity, but its active site is considered more open, contributing to a less specific enzymatic action compared to the highly specific fructose-1,6-bisphosphate aldolase (FBPA). nih.gov

| Substrates Cleaved by Class I TBPA |

| D-tagatose 1,6-bisphosphate |

| D-fructose 1,6-bisphosphate |

| D-psicose 1,6-bisphosphate |

| D-sorbose 1,6-bisphosphate |

Class II aldolases are fundamentally dependent on divalent metal ions for their catalytic activity. nih.gov The catalytic zinc ion (Zn²⁺) in the active site of Class II TBPA is crucial for polarizing the substrate. nih.govnih.gov In the E. coli enzyme, the catalytic zinc ion is coordinated by three histidine residues and two oxygen atoms from the substrate analog phosphoglycolohydroxamate (PGH). nih.gov Interestingly, the active site of this enzyme also contains a sodium ion (Na⁺) binding site, which is unusually stabilized by a π interaction with a tyrosine residue in addition to five oxygen ligands. nih.gov The metal cofactor is essential for the proper functioning of these enzymes, and its relocation within the active site is a key part of the catalytic cycle. nih.gov

Interaction and Inhibition of Other Enzymes by this compound

This compound has been shown to interact with and inhibit other enzymes, notably variants of transaldolase B.

While wild-type transaldolase B (TalB) from Escherichia coli is not inhibited by D-tagatose 6-phosphate, certain variants of this enzyme that exhibit D-fructose-6-phosphate aldolase activity are subject to covalent and irreversible inhibition by this compound. nih.govebi.ac.uk This inhibition is also observed in variants of D-fructose-6-phosphate aldolase A (FSAA). nih.govebi.ac.uk

Structural studies of the inhibited TalB variant F178Y revealed a novel mechanism of inhibition. D-tagatose 6-phosphate binds covalently to the ε-amino group of the active site lysine (B10760008) residue (Lys132). nih.gov Interestingly, the bound inhibitor is not in its open-chain or pyranose ring form. Instead, it undergoes a Heyns rearrangement and subsequent hemiacetal formation to become β-D-galactofuranose 6-phosphate, a five-membered ring structure. nih.gov This transformation is thought to be facilitated by the tyrosine residue at position 178, which acts as an acid-base catalyst. nih.gov This specific mode of inhibition highlights the importance of the stereochemistry at the C4 position of the ligand for the formation of the inhibitory adduct in the enzyme's active site. nih.gov

Structural Biology of Enzymes Interacting with 6 O Phosphono D Tagatose

Crystal Structures of D-Tagatose 6-Phosphate Kinase (LacC) and Related Enzymes

D-Tagatose 6-phosphate kinase, also known as LacC, catalyzes the ATP-dependent phosphorylation of D-tagatose 6-phosphate to form D-tagatose-1,6-bisphosphate. This enzyme is a member of the PfkB/Ribokinase superfamily of carbohydrate kinases. nih.govebi.ac.uk High-resolution crystal structures of LacC from Staphylococcus aureus have been determined in various states, including the apoenzyme form, in binary complexes with ADP or the non-hydrolyzable ATP analog AMP-PNP, and as a ternary complex with both AMP-PNP and its substrate, D-tagatose-6-phosphate. nih.govsigmaaldrich.com

The fundamental unit of LacC is a monomer composed of two distinct domains: a large α/β core domain and a smaller "lid" domain that is predominantly composed of β-sheets. nih.govsigmaaldrich.com These two domains are connected by four extended polypeptide segments, which act as flexible hinges. nih.gov The functional form of LacC is a dimer, which is formed through the interaction of the lid domains from two separate monomers. nih.gov This dimerization creates a "β-clasp" structure, a common feature in this enzyme family, where the lid of one monomer is positioned near the active site of the adjacent monomer. researchgate.net This arrangement is crucial for forming the complete active site, as residues from both subunits contribute to substrate binding. nih.gov

The active site of LacC is located at the interface between the core and lid domains. In the ternary complex structure, where both the ATP analog (AMP-PNP) and the substrate (D-tagatose-6-phosphate) are bound, the intricate network of interactions that facilitates catalysis is revealed. nih.govresearchgate.net The phosphate (B84403) group of D-tagatose-6-phosphate is specifically recognized and anchored by hydrogen bonds with arginine residues. nih.govplos.org The binding of the nucleotide cofactor is stabilized by interactions with conserved residues and, unusually, two magnesium ions are observed in the active site when both substrate and co-factor are present. nih.govsigmaaldrich.comresearchgate.net These divalent cations are crucial for neutralizing the negative charges of the phosphate groups of ATP and for correctly orienting the γ-phosphate for nucleophilic attack.

| Component | Interacting Residues/Ions | Role in Catalysis |

|---|---|---|

| D-tagatose-6-phosphate | Arginine residues | Anchoring the substrate's phosphate group. nih.govplos.org |

| ATP (γ-phosphate) | Conserved Aspartate | Acts as a catalytic base to deprotonate the substrate. ebi.ac.uk |

| ATP-Mg2+ Complex | Two Mg2+ ions | Neutralize phosphate charges and orient ATP for phosphoryl transfer. nih.govresearchgate.net |

A significant feature of the LacC catalytic cycle is the substantial conformational change that occurs upon the binding of its substrates. nih.govnih.gov In the absence of substrates, the enzyme exists in an "open" conformation. The binding of both D-tagatose-6-phosphate and ATP triggers a large-scale domain movement, causing the lid domain to close down over the active site. nih.govpurdue.edu This transition to a "closed" conformation is essential for catalysis. nih.gov It serves to shield the reaction from the bulk solvent, create the precise geometry required for phosphoryl transfer, and bring catalytic residues into their correct positions to facilitate the reaction. purdue.edunih.gov This induced-fit mechanism ensures that the catalytic machinery is only fully assembled when both substrates are properly bound, preventing wasteful ATP hydrolysis. nih.gov

The PfkB/Ribokinase superfamily, to which LacC belongs, is characterized by several conserved sequence motifs that are critical for their structure and function. ebi.ac.uknih.gov One of the most prominent is the GXGD motif, which is involved in the phosphoryl transfer mechanism. nih.govuchile.cl Another conserved motif, NXXE, plays a role in stabilizing the metal-nucleotide complex. mdpi.com Additionally, a TR motif has been identified in phosphosugar kinases within this family, with the arginine residue participating in the binding of the phosphorylated substrate. nih.govuchile.cl The identification of these conserved motifs allows for the classification of newly discovered kinases and provides a framework for understanding their catalytic mechanisms. nih.govmdpi.com

Structural Analysis of D-Tagatose-1,6-bisphosphate Aldolase (B8822740)

D-Tagatose-1,6-bisphosphate aldolase (TBPA), also known as LacD, catalyzes the reversible cleavage of D-tagatose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate. nih.govnih.gov This enzyme is notable for its relaxed stereospecificity, as it can also process other keto-hexose bisphosphates like fructose-1,6-bisphosphate. nih.govnih.gov Structural studies on TBPA from Streptococcus pyogenes have provided a detailed view of its architecture and active site. nih.govnih.gov

Unlike the dimeric LacC, the structural analysis of D-Tagatose-1,6-bisphosphate aldolase from Streptococcus pyogenes revealed that each subunit adopts an (α/β)8 fold, also known as a TIM barrel. nih.govnih.gov The functional enzyme is a dimer of these subunits. nih.gov However, other aldolases, such as the related fructose-1,6-bisphosphate aldolase, often assemble into a tetrameric quaternary structure. The specific assembly can vary between different species and classes of aldolases. The interface between the subunits in the dimer creates the active sites, where a conserved lysine (B10760008) residue is essential for the Class I aldolase mechanism, which proceeds via the formation of a Schiff base intermediate with the substrate. nih.govresearchgate.net

| Enzyme | PDB Accession (Example) | Quaternary Structure | Key Structural Fold | Catalytic Residue/Feature |

|---|---|---|---|---|

| D-Tagatose 6-Phosphate Kinase (LacC) | 2JGV | Dimer | α/β core and β-sheet "lid" nih.gov | GXGD motif, Two Mg2+ ions nih.govnih.gov |

| D-Tagatose-1,6-bisphosphate Aldolase | 1GVF | Dimer | (α/β)8 TIM barrel nih.govnih.gov | Catalytic Lysine (for Schiff base) nih.gov |

Compound Names Mentioned

6-O-phosphono-D-tagatose (D-tagatose 6-phosphate)

Adenosine diphosphate (B83284) (ADP)

Adenosine triphosphate (ATP)

D-fructose-1,6-bisphosphate

D-glyceraldehyde 3-phosphate

D-tagatose-1,6-bisphosphate

Dihydroxyacetone phosphate (DHAP)

Magnesium (Mg²⁺)

Active Site Microenvironment and Cation Binding Sites

The active site of aldolases provides a precisely organized environment for catalysis. In Class II TBPA from Escherichia coli, the catalytic center is situated in a deep, polar cavity at the C-terminal end of an (α/β)8-barrel structure. whiterose.ac.uk This site hosts a complex network of hydrogen bonds that correctly position key functional groups and the essential metal ion ligands. whiterose.ac.uknih.gov

The active site contains two distinct cation binding sites:

A Divalent Cation Site: This site binds a catalytic Zn2+ ion, which is coordinated by three histidine nitrogens and two oxygen atoms from the substrate inhibitor phosphoglycolohydroxamate (PGH), resulting in a five-coordinate geometry. whiterose.ac.uknih.gov The metal ion's role is to polarize the substrate for catalysis. nih.gov

A Monovalent Cation Site: An unusual Na+ binding site is also present. This sodium ion is coordinated by five oxygen ligands and, notably, a π interaction with the aromatic ring of a Tyr183 residue. whiterose.ac.uknih.gov This site is crucial for structuring the phosphate-binding site for DHAP. whiterose.ac.uk

In Class I aldolases, the active site lacks a metal cofactor and is instead characterized by the presence of key amino acid residues, such as a catalytic lysine, which forms the covalent intermediate. nih.gov

Structural Basis for Chiral Discrimination and Specificity

The specificity of aldolases determines which stereoisomers they can process. Interestingly, some TBPAs exhibit a relaxed specificity. The Class I TBPA from Streptococcus pyogenes displays a remarkable lack of chiral discrimination concerning the hydroxyl groups at both the C3 and C4 positions. nih.gov This allows it to efficiently catalyze the cleavage of four different diastereoisomers: fructose (B13574) 1,6-bisphosphate (FBP), psicose 1,6-bisphosphate, sorbose 1,6-bisphosphate, and its preferred substrate, tagatose 1,6-bisphosphate. nih.govebi.ac.uk

Structural comparisons between the highly specific Class II fructose-1,6-bisphosphate aldolase (FBPA) and the less specific Class II TBPA provide insights into this phenomenon. The primary structural difference lies in the architecture of the active site. The active site of TBPA is more open on one side compared to that of FBPA. whiterose.ac.uknih.gov This increased space reduces steric hindrance and allows TBPA to accommodate a wider range of aldehyde partners and substrates with different stereochemistries at the C4 position. nih.gov

Covalent Intermediate Formation in Class I Aldolases

A defining characteristic of Class I aldolases is the formation of a covalent Schiff base intermediate between the enzyme and the substrate. nih.govebi.ac.ukresearchgate.net This mechanism is initiated when a conserved lysine residue in the active site attacks the carbonyl group of the donor substrate, DHAP. researchgate.net

High-resolution crystal structures of TBPA from S. pyogenes have successfully trapped this covalent intermediate. nih.gov Key findings from this structural analysis include:

The intermediate forms between the DHAP substrate and the active site residue Lys205. nih.gov

To facilitate the subsequent aldol (B89426) condensation, the enzyme stereospecifically abstracts the pro-S proton from the C3 carbon of the DHAP-iminium intermediate. nih.gov

This proton abstraction generates a carbanionic character at the C3 position of DHAP, priming it for nucleophilic attack on the aldehyde substrate. nih.gov

The isomerization of this carbanion intermediate is believed to be the mechanism responsible for the enzyme's ability to produce different epimers. nih.gov

Structural Insights into D-Galactose 6-Phosphate Isomerase

D-galactose-6-phosphate isomerase catalyzes the reversible isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate, a key step in the tagatose-6-phosphate pathway of lactose (B1674315) metabolism. nih.govwikipedia.org Crystal structures of the enzyme from Lactobacillus rhamnosus (termed LacAB) have provided a detailed view of its architecture and function. nih.govnih.govsemanticscholar.org

Homotetrameric Structure and Active Site Location

The D-galactose-6-phosphate isomerase from L. rhamnosus is a heteromultimer composed of LacA and LacB subunits, which assemble into a functional tetramer. nih.govnih.govplos.org Although sometimes referred to as a homotetramer due to the high similarity between the subunits, it is formed from two distinct but related gene products. plos.org

Each LacA and LacB subunit features a Rossmann-like αβα sandwich fold, a common structural motif in nucleotide-binding proteins and certain isomerases. nih.govnih.govplos.org A significant structural feature is that the single active site is located distinctly at the interface between a LacA and a LacB subunit. nih.govnih.govplos.org This contrasts with the related enzyme Ribose-5-phosphate (B1218738) isomerase B (RpiB), which possesses two active sites per dimer. nih.gov

Substrate Orientation and Binding Interactions

The crystal structure of LacAB complexed with its product, D-tagatose-6-phosphate (Tag6P), reveals the precise interactions that anchor the substrate in the active site. nih.gov The binding is mediated by a network of hydrogen bonds and polar interactions involving residues from both the LacA and LacB subunits. nih.gov

His-96 (from LacA) is identified as a crucial residue for the initial ring-opening of the substrate, while Cys-65 (from LacB) is essential for the subsequent isomerization activity. nih.govnih.govplos.org The larger pocket in LacAB, compared to RpiB, is what allows it to bind the larger six-carbon sugar phosphate. nih.govnih.gov

The table below summarizes the key binding interactions between the enzyme and D-tagatose-6-phosphate. nih.gov

| Moiety of Tag6P | Interacting Enzyme Residue(s) | Subunit | Interaction Type |

| Phosphate Group | Arg-130, Arg-134 | LacA | Hydrogen Bond |

| Arg-39, His-9 | LacB | Hydrogen Bond, Polar | |

| O1 Hydroxyl | Cys-65, Gly-70 (Amide N) | LacB | Hydrogen Bond |

| O2 Carbonyl | Thr-67 (Amide N) | LacB | Hydrogen Bond |

| O3 Hydroxyl | Asp-8, Gly-66 (Main Chain) | LacB | Hydrogen Bond |

| O4 Hydroxyl | His-96 | LacA | Hydrogen Bond |

Comparison with Ribose-5-phosphate Isomerase Superfamily

D-galactose-6-phosphate isomerase (LacAB) is a member of the RpiB/LacAB superfamily, sharing a conserved structural fold with Ribose-5-phosphate isomerase B (RpiB). nih.govplos.org Despite the structural similarity, which includes the core αβα sandwich fold, there are critical differences that dictate their distinct substrate specificities and catalytic mechanisms. nih.gov

The primary distinction is that LacAB acts on a six-carbon hexose (B10828440) phosphate, whereas RpiB isomerizes a five-carbon pentose (B10789219) phosphate. nih.gov This difference in function is supported by several key structural variations.

The following table provides a comparison of the key features of LacAB and RpiB. nih.govnih.govplos.org

| Feature | D-Galactose-6-Phosphate Isomerase (LacAB) | Ribose-5-Phosphate Isomerase B (RpiB) |

| Substrate | Six-carbon sugar-phosphate (e.g., Gal6P) | Five-carbon sugar-phosphate (e.g., R5P) |

| Quaternary Structure | Heteromultimer (LacA and LacB subunits) | Homodimer/Homotetramer |

| Number of Active Sites | One per LacA-LacB interface | Two per dimer |

| Phosphate Binding | Three Arginine residues | Aspartate residue (Asp-43) |

| Unique Structural Motif | C-terminal α7 helix on LacB subunit | Absent |

| Active Site Pocket | Larger to accommodate hexose | Smaller, specific for pentose |

Implications of Enzyme Structures for Catalytic Mechanisms

The three-dimensional structures of enzymes that interact with this compound offer profound insights into their catalytic mechanisms. These structures, often determined at high resolution through X-ray crystallography, reveal the intricate network of interactions between the enzyme and its substrate, highlighting the roles of specific amino acid residues and cofactors in catalysis. The conformational changes that occur upon substrate binding are also elucidated, providing a dynamic view of the catalytic cycle.

D-tagatose-6-phosphate kinase (LacC)

High-resolution crystal structures of Staphylococcus aureus D-tagatose-6-phosphate kinase (LacC) in its apoform, as well as in binary and ternary complexes with substrates, have revealed a detailed picture of its catalytic mechanism. nih.gov The enzyme, a member of the pfkB subfamily of carbohydrate kinases, is a dimer where residues from both subunits contribute to the binding of substrates. nih.gov

The structure of the LacC monomer consists of a large α/β core domain and a smaller "lid" domain. A significant conformational change, a domain closure, is observed only when both ATP and D-tagatose-6-phosphate are bound. nih.gov This "closed" structure is essential for catalysis as it properly orients the substrates for phosphoryl transfer and shields the active site from the solvent. nih.gov

A key feature of the LacC active site is the presence of two magnesium ions when both substrates are bound. nih.govresearchgate.net This is unusual for phosphotransferases and suggests a specific role for both metal ions in the catalytic mechanism. One magnesium ion is thought to interact with the phosphate groups of ATP, while the second may be involved in stabilizing the transition state and facilitating the nucleophilic attack of the C1-hydroxyl group of D-tagatose-6-phosphate on the γ-phosphate of ATP. researchgate.net The proposed mechanism involves the side chain of an aspartate residue (Asp-254) acting as a general base to abstract a proton from the C1-hydroxyl of the substrate, thereby activating it for nucleophilic attack. researchgate.net A nearby lysine residue (Lys-38) likely stabilizes the negative charge of the transition state. researchgate.net

D-galactose-6-phosphate Isomerase (LacAB)

The crystal structure of D-galactose-6-phosphate isomerase (LacAB) from Lactobacillus rhamnosus, in complex with its product D-tagatose-6-phosphate, reveals the structural basis for the isomerization reaction. nih.gov The enzyme is a homotetramer of LacA and LacB subunits and belongs to the ribose-5-phosphate isomerase (Rpi) superfamily. nih.gov

The active site is located at the interface between the LacA and LacB subunits. nih.gov In the complex, the phosphate group of D-tagatose-6-phosphate is anchored by interactions with three arginine residues. nih.gov The hydroxyl and carbonyl groups of the sugar are specifically recognized by a network of hydrogen bonds with amino acid side chains and main-chain atoms. For instance, the O4 hydroxyl group interacts with a histidine residue from the LacA subunit, while the O1 hydroxyl and O2 carbonyl groups interact with residues from the LacB subunit. nih.gov This precise positioning within the active site is crucial for the subsequent catalytic steps of ring opening, proton transfer (isomerization), and ring closure.

Tagatose-1,6-bisphosphate Aldolase

The crystal structure of tagatose-1,6-bisphosphate aldolase from Streptococcus pyogenes provides insights into its reversible cleavage of four diastereomeric hexose bisphosphates, including D-tagatose 1,6-bisphosphate, into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate. nih.gov This Class I aldolase exhibits a remarkable lack of stereospecificity. nih.gov

Structural analysis shows a conserved (α/β)8 fold and an active site that shares similarities with other Class I aldolases. nih.gov The catalytic mechanism involves the formation of a covalent Schiff base intermediate between a lysine residue (Lys205) in the active site and the keto group of the substrate. nih.gov The structure of the enzyme in complex with DHAP has trapped a covalent intermediate with carbanionic character, which is distinct from the enamine intermediate typically observed in stereospecific Class I aldolases. nih.gov This structural feature is thought to be responsible for the enzyme's ability to accommodate different stereoisomers. The mechanism for the observed C3 epimerization is proposed to involve cis-trans isomerism about the C2–C3 bond in the carbanion intermediate. nih.gov

| Enzyme | PDB Accession Codes | Key Structural Features | Implications for Catalytic Mechanism |

| D-tagatose-6-phosphate kinase (LacC) | 2JG1, 2JGV wikipedia.org | Dimeric structure with a large core domain and a smaller "lid" domain. nih.gov | Substrate binding induces a domain closure, creating the catalytically competent closed conformation. nih.gov |

| Two Mg2+ ions in the active site when both substrates are bound. nih.gov | The two metal ions are proposed to be involved in stabilizing the transition state and facilitating phosphoryl transfer. researchgate.net | ||

| Asp-254 and Lys-38 in the active site. researchgate.net | Asp-254 acts as a general base to activate the substrate, and Lys-38 stabilizes the transition state. researchgate.net | ||

| D-galactose-6-phosphate isomerase (LacAB) | Not specified in provided context | Active site at the interface of LacA and LacB subunits. nih.gov | Both subunits contribute to substrate binding and catalysis. |

| Phosphate group of the substrate is bound by three arginine residues. nih.gov | Orients the substrate for the isomerization reaction. | ||

| Specific hydrogen bonding network with sugar hydroxyl and carbonyl groups. nih.gov | Ensures correct positioning for ring opening, proton transfer, and ring closure. | ||

| Tagatose-1,6-bisphosphate aldolase | 1GVF wikipedia.org | (α/β)8 fold. nih.gov | A common structural scaffold for this class of enzymes. |

| Formation of a covalent carbanionic intermediate with Lys205. nih.gov | This intermediate is key to the aldol cleavage/condensation reaction and allows for the lack of stereospecificity. |

Genetic and Molecular Regulation of 6 O Phosphono D Tagatose Metabolism

Gene Clusters and Operons Encoding D-Tagatose 6-Phosphate Pathway Enzymes

The genes encoding the enzymatic machinery for the D-tagatose 6-phosphate pathway are frequently found organized into clusters or operons. This arrangement facilitates the coordinated expression of all the necessary proteins for the efficient breakdown of D-tagatose-6-phosphate.

In several Gram-positive bacteria, the genes for the D-tagatose 6-phosphate pathway are integral to the lactose (B1674315) (lac) operon. nih.govebi.ac.uk This is because the metabolism of lactose and D-galactose often proceeds through the D-tagatose 6-phosphate pathway in these organisms. nih.govnih.gov For instance, in Staphylococcus aureus, the structural genes of the D-tagatose 6-phosphate pathway, designated lacA, lacB, lacC, and lacD, are cotranscribed with genes responsible for lactose transport and cleavage, such as lacF and lacE, which encode components of the lactose phosphoenolpyruvate (B93156) phosphotransferase system (PEP-PTS), and lacG, which codes for phospho-β-galactosidase. nih.gov Similarly, in Streptococcus lactis, the genes for the three core enzymes of the D-tagatose 6-phosphate pathway are linked to the lactose plasmid, suggesting a coordinated genetic control over lactose and galactose metabolism through this pathway. nih.gov The genes for the enzymes of the tagatose 6-phosphate pathway have also been found to be part of the lac operon in Lactococcus lactis and Streptococcus mutans. ebi.ac.uk

Recent research has unveiled novel gene clusters dedicated to D-tagatose utilization in bacteria previously thought incapable of metabolizing this sugar. A notable example is the discovery of a six-gene cluster in the intestinal probiotic Escherichia coli Nissle 1917. nih.govnih.gov This cluster encodes for an ABC transporter, D-tagatose kinase, D-tagatose-bisphosphate aldolase (B8822740), and a putative aldose 1-epimerase, enabling the dissimilation of D-tagatose via D-tagatose 6-phosphate and D-tagatose 1,6-bisphosphate. nih.govnih.gov This finding is significant as this gene cluster is prevalent in the E. coli B2 phylogroup, which includes many extraintestinal pathogenic and adherent-invasive strains. nih.govnih.gov

In another instance, a five-gene cluster responsible for D-tagatose catabolism was identified in Bacillus licheniformis. nih.gov This pathway is notably independent of lactose and D-galactose metabolism, unlike the pathway in S. aureus. nih.gov Furthermore, the gene arrangement in B. licheniformis shows a close relationship to the D-tagatose pathway found in the Gram-negative bacterium Klebsiella oxytoca. nih.gov In the genome of B. cereus, the gene for tagatose-bisphosphate aldolase is surrounded by genes encoding a sugar kinase, 1-phosphofructokinase, and other related enzymes, suggesting another unique gene cluster for D-tagatose metabolism. nih.gov

Identified Gene Clusters for D-Tagatose 6-Phosphate Metabolism

| Organism | Gene Cluster/Operon | Associated Metabolism | Key Genes |

|---|---|---|---|

| Staphylococcus aureus | lac Operon | Lactose and D-galactose | lacA, lacB, lacC, lacD, lacF, lacE, lacG |

| Escherichia coli Nissle 1917 | Six-gene cluster | D-tagatose | Genes for ABC transporter, D-tagatose kinase, D-tagatose-bisphosphate aldolase |

| Bacillus licheniformis | Five-gene cluster | D-tagatose | Genes for a catabolic pathway independent of lactose/D-galactose |

| Bacillus cereus | Gene cluster | D-tagatose | Genes for tagatose-bisphosphate aldolase, sugar kinase, 1-phosphofructokinase |

Transcriptional Control and Inducibility of Pathway Genes

The expression of the genes in the D-tagatose 6-phosphate pathway is tightly regulated at the transcriptional level, ensuring that the enzymes are synthesized only in the presence of an appropriate inducer.

The transcriptional control of the D-tagatose 6-phosphate pathway is mediated by specific regulatory elements and transcriptional factors. A well-characterized example is the GatR repressor. In some bacteria, the tag-gat genes, which are involved in galactitol and D-tagatose catabolism, are arranged in two operons that form a regulon controlled by the GatR repressor. nih.govresearchgate.net This repressor protein binds to operator regions in the DNA, preventing the transcription of the downstream structural genes in the absence of an inducer. When an appropriate inducer molecule is present, it binds to the repressor, causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription to proceed.

Mutational Analysis and Genetic Complementation Studies

Mutational analysis and genetic complementation have been invaluable tools in dissecting the D-tagatose 6-phosphate pathway and confirming the physiological roles of its enzymes. In pioneering work with Staphylococcus aureus, researchers isolated mutants incapable of utilizing D-galactose or lactose. nih.govnih.gov These mutants were found to have specific enzymatic deficiencies:

tagI2 mutant: Lacked D-galactose 6-phosphate isomerase. nih.govnih.gov

tagK3 mutant: Lacked D-tagatose 6-phosphate kinase. nih.govnih.gov

tagA4 mutant: Lacked D-tagatose 1,6-diphosphate aldolase. nih.govnih.gov

Crucially, each of these mutants accumulated the substrate of the missing enzyme intracellularly, providing direct evidence for the sequence of reactions in the pathway. nih.govnih.gov Furthermore, the observation that spontaneous revertants of these mutants simultaneously regained the ability to utilize D-galactose and lactose, lost their sensitivity to D-galactose, and recovered the missing enzymatic activity strongly supported the physiological significance of the D-tagatose 6-phosphate pathway for the degradation of these sugars in S. aureus. nih.govnih.gov

More recently, single-gene deletion studies in Escherichia coli Nissle 1917 have been instrumental in validating the function of the newly identified D-tagatose utilization gene cluster. nih.gov By systematically knocking out individual genes, researchers were able to confirm their roles in the pathway, demonstrating that D-tagatose dissimilation proceeds through D-tagatose 6-phosphate to D-tagatose 1,6-bisphosphate, which is then cleaved into D-glyceraldehyde 3-phosphate and dihydroxyacetone phosphate (B84403). nih.gov

Mutational Analysis of the D-Tagatose 6-Phosphate Pathway in S. aureus

| Mutant Strain | Missing Enzyme | Accumulated Substrate | Phenotype |

|---|---|---|---|

| tagI2 | D-galactose 6-phosphate isomerase | D-galactose 6-phosphate | Unable to utilize D-galactose or lactose |

| tagK3 | D-tagatose 6-phosphate kinase | D-tagatose 6-phosphate | Unable to utilize D-galactose or lactose |

| tagA4 | D-tagatose 1,6-diphosphate aldolase | D-tagatose 1,6-diphosphate | Unable to utilize D-galactose or lactose |

Impact of Gene Deletions on Carbohydrate Utilization

Genetic studies involving the targeted deletion of genes within the D-tagatose 6-phosphate pathway have provided definitive evidence of their essential role in carbohydrate metabolism. These experiments demonstrate that the removal of a single gene can halt the entire metabolic sequence, preventing the organism from utilizing specific sugars for energy and growth.

In Staphylococcus aureus, the D-tagatose 6-phosphate pathway is the primary route for metabolizing D-galactose and the galactosyl moiety of lactose. nih.govnih.gov Deletion of genes encoding the three key enzymes in this pathway—D-galactose 6-phosphate isomerase (tagI), D-tagatose 6-phosphate kinase (tagK), and D-tagatose 1,6-diphosphate aldolase (tagA)—results in mutants that are unable to utilize either D-galactose or lactose. nih.gov

Similarly, a specific gene cluster responsible for D-tagatose utilization has been identified in the intestinal probiotic Escherichia coli Nissle 1917. nih.gov This six-gene cluster encodes proteins for transport, phosphorylation (D-tagatose kinase), and cleavage (D-tagatose-bisphosphate aldolase). nih.gov Deletion of this entire gene cluster (referred to as EcNΔ6) in E. coli renders the bacterium incapable of growing when D-tagatose is provided as the sole carbon source. nih.gov The introduction of the intact gene cluster back into the mutant strain successfully restores its ability to metabolize D-tagatose. nih.gov

Table 1: Impact of Gene Deletions on Carbohydrate Utilization

| Organism | Gene(s) Deleted | Enzyme Affected | Impact on Carbohydrate Utilization | Source(s) |

|---|---|---|---|---|

| Staphylococcus aureus | tagI2 | D-galactose 6-phosphate isomerase | Unable to utilize D-galactose or lactose. | nih.gov |

| Staphylococcus aureus | tagK3 | D-tagatose 6-phosphate kinase | Unable to utilize D-galactose or lactose. | nih.gov |

| Staphylococcus aureus | tagA4 | D-tagatose 1,6-diphosphate aldolase | Unable to utilize D-galactose or lactose. | nih.gov |

| Escherichia coli Nissle 1917 | EcNΔ6 (six-gene cluster) | ABC transporter, D-tagatose kinase, D-tagatose-bisphosphate aldolase, etc. | Unable to grow on D-tagatose as the sole carbon source. | nih.gov |

Phenotypic Characterization of Pathway Mutants

Mutants with deletions in the D-tagatose 6-phosphate pathway exhibit distinct and predictable phenotypes. These characteristics not only confirm the function of the deleted genes but also reveal the physiological consequences of a dysfunctional pathway.

In S. aureus, mutants lacking D-galactose 6-phosphate isomerase, D-tagatose 6-phosphate kinase, or D-tagatose 1,6-diphosphate aldolase display several key traits. nih.gov Firstly, they are unable to grow on media where D-galactose or lactose are the primary energy sources. nih.gov Secondly, their growth on other nutrient sources, such as peptone-containing medium, is actively inhibited by the presence of D-galactose. nih.gov A crucial biochemical characteristic of these mutants is the intracellular accumulation of the specific substrate of the missing enzyme. nih.gov For instance, the tagK3 mutant, which lacks D-tagatose 6-phosphate kinase, accumulates D-tagatose 6-phosphate. Spontaneous reversion of these mutations simultaneously restores the ability to use D-galactose and lactose, eliminates sensitivity to D-galactose, and brings back the missing enzyme activity. nih.govnih.gov

In E. coli, the phenotype is characterized by a clear shift from Tag+ (able to utilize D-tagatose) to Tag- (unable to utilize D-tagatose). nih.gov The wild-type E. coli Nissle 1917 can grow on D-tagatose, but the EcNΔ6 mutant, with the six-gene cluster deleted, shows no growth. nih.gov This growth defect is fully reversed when the gene cluster is reintroduced, confirming its direct role in D-tagatose catabolism. nih.gov

Table 2: Phenotypic Characterization of D-Tagatose Pathway Mutants

| Organism | Mutant | Phenotypic Characteristics | Source(s) |

|---|---|---|---|

| Staphylococcus aureus | tagI2, tagK3, tagA4 | - Inability to utilize D-galactose and lactose.

| nih.gov |

| Escherichia coli | EcNΔ6 | - Inability to grow with D-tagatose as the sole carbon source (Tag- phenotype).

| nih.gov |

Comparative Genomics of D-Tagatose-Related Metabolic Genes

Comparative genomics provides valuable insights into the evolution, distribution, and conservation of metabolic pathways across different species and within phylogenetic groups. Analysis of D-tagatose-related metabolic genes reveals both broad conservation among carbohydrate utilization pathways and specific distribution patterns for the D-tagatose cluster itself.

Systematic comparisons of carbohydrate metabolic genes across diverse vertebrates, from fish to humans, have shown that a significant portion of these genes are conserved. nih.govnih.gov More than 70% of the genes involved in carbohydrate and glucose metabolism are conserved across these species, indicating a fundamental, shared toolkit for processing sugars. nih.govnih.gov

While general carbohydrate metabolism genes are widespread, the specific gene cluster for D-tagatose utilization identified in E. coli shows a more restricted but significant distribution. This cluster is not ubiquitous across all E. coli strains. Instead, it is predominantly found in the B2 phylogroup. nih.gov Genomic analysis revealed that this six-gene cluster is present in 93% of the completely sequenced genomes of the E. coli B2 phylogroup. nih.gov This group includes a majority of extraintestinal pathogenic E. coli (ExPEC) and adherent-invasive E. coli (AIEC) strains, the latter of which are prevalent in patients with inflammatory bowel disease. nih.gov This specific distribution highlights the potential importance of D-tagatose metabolism in the ecological niche occupied by these particular strains.

The application of comparative genomics extends to predicting metabolic diversity. Large-scale analysis of biosynthetic gene clusters, using tools that measure sequence similarity, allows for the distinction and prediction of variations in the final natural products. asm.org This approach can be used to correlate gene cluster families with distinct structural types of molecules, facilitating the discovery of novel compounds from genomic data. asm.org

Advanced Research Methodologies in 6 O Phosphono D Tagatose Studies

Enzymatic Assay Development and Kinetic Characterization

The functional analysis of enzymes involved in the 6-O-phosphono-D-tagatose pathway, such as tagatose-6-phosphate kinase and tagatose-1,6-bisphosphate aldolase (B8822740), relies on robust enzymatic assays. These assays are designed to measure the rate of substrate conversion to product, allowing for the determination of key kinetic parameters.

A common approach involves coupled enzyme assays. For instance, the activity of fructose (B13574) 6-phosphate epimerase, which can produce tagatose 6-phosphate, can be measured by coupling the reaction to tagatose 6-phosphate phosphatase and then detecting the release of inorganic phosphate (B84403). google.com The amount of released phosphate can be quantified colorimetrically after a reaction with reagents like ammonium (B1175870) molybdate (B1676688) and zinc acetate, with the absorbance read at 850 nm. google.com

Steady-state kinetic analyses are fundamental to understanding enzyme efficiency and substrate affinity. By varying the concentration of one substrate while keeping others saturated, researchers can determine the Michaelis-Menten constant (Km) and the turnover number (kcat). For example, kinetic studies on F420-dependent sugar-6-phosphate dehydrogenases, which can act on related sugar phosphates, involve fitting initial velocity data to the Michaelis-Menten equation to determine parameters like kcat(app) and Km. nih.gov Product inhibition studies, where the effect of product concentration on the reaction rate is measured, help to elucidate the kinetic mechanism, such as whether it follows an ordered or random binding sequence. nih.govnih.gov

Table 1: Kinetic Parameters of Enzymes Acting on Sugar Phosphates

| Enzyme | Substrate | Km (mM) | kcat(app) (s⁻¹) | Source |

|---|---|---|---|---|

| Glucose-6-Phosphate Dehydrogenase | NADP⁺ | 0.081 | N/A | nih.gov |

| Glucose-6-Phosphate Dehydrogenase | Glucose-6-Phosphate | 0.035 | N/A | nih.gov |

| F420-Dependent Sugar-6-Phosphate Dehydrogenase | Glucose-6-Phosphate | N/A | 6.4 ± 0.2 | nih.gov |

| F420-Dependent Sugar-6-Phosphate Dehydrogenase | Fructose-6-Phosphate (B1210287) | N/A | 1.4 ± 0.1 | nih.gov |

Note: This table presents kinetic data for enzymes acting on related sugar-phosphates to illustrate the types of parameters determined through kinetic characterization. N/A indicates data not available in the cited sources.

High-Resolution Structural Determination Techniques (e.g., X-ray Crystallography)

Determining the three-dimensional structure of enzymes that bind this compound is critical for understanding their catalytic mechanisms and specificity. X-ray crystallography is the primary technique used to achieve atomic-level resolution of these protein structures.

The process begins with the crystallization of a purified enzyme, often in complex with a substrate analog or inhibitor to capture a specific conformational state. For example, diffraction-quality crystals of the bifunctional enzyme fructose 6-phosphate, 2-kinase:fructose 2,6-bisphosphatase were grown in the presence of ATPγS and fructose 6-phosphate. nih.gov These crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein can be determined.

Structural studies have provided significant insights. The crystal structure of Escherichia coli tagatose-1,6-bisphosphate aldolase (TBPA), an enzyme in the tagatose pathway, was determined at 1.45 Å resolution in complex with the inhibitor phosphoglycolohydroxamate (PGH). whiterose.ac.uk This high-resolution structure revealed the intricate network of hydrogen bonds in the active site, the coordination of a catalytic Zn²⁺ ion by three histidine residues, and an unusual Na⁺ binding site. whiterose.ac.uk By comparing the TBPA structure with that of the related fructose-1,6-bisphosphate aldolase (FBPA), researchers have gained insights into the structural basis for the chiral discrimination between the two enzymes, which produce diastereomeric products. whiterose.ac.ukresearchgate.net As of late 2007, five structures for tagatose-6-phosphate kinase have been solved and deposited in the Protein Data Bank (PDB). wikipedia.org

Table 2: PDB Accession Codes for Tagatose Pathway-Related Enzymes

| Enzyme Class | PDB Accession Codes | Organism/Details | Source |

|---|---|---|---|

| Tagatose-6-Phosphate Kinase | 2AWD, 2F02, 2JG1, 2JGV, 2Q5R | Various | wikipedia.org |

| Tagatose-1,6-bisphosphate Aldolase | Not specified, but structure determined | Escherichia coli, complex with PGH | whiterose.ac.uk |

Molecular Cloning, Expression, and Protein Purification

Investigating the enzymes of the this compound pathway at the molecular level requires obtaining large quantities of pure protein. This is achieved through molecular cloning, heterologous expression, and subsequent purification.

The process starts with the identification and isolation of the gene encoding the target enzyme. For instance, the gene cluster for the tagatose 6-phosphate pathway (lacABCD) from Lactococcus lactis has been cloned and sequenced. nih.gov The isolated gene is then inserted into an expression vector, such as a plasmid, which is introduced into a host organism, typically E. coli. nih.govnih.gov The host cells are cultured and induced to overexpress the target protein. In some cases, a T7 expression system is used to achieve high levels of protein production. nih.gov

After expression, the cells are harvested and lysed to release the cellular contents. The target protein is then purified from the complex mixture of cellular proteins using a series of chromatography techniques. Affinity chromatography is a powerful first step, where the protein is engineered to have a tag (e.g., a polyhistidine-tag) that binds specifically to a resin. youtube.com Other techniques like ion-exchange and size-exclusion chromatography are often used to achieve homogeneity. nih.gov The purity of the final protein sample is assessed using methods like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which separates proteins based on their molecular weight. nih.govnih.gov For example, the lacA, lacB, lacC, and lacD gene products from L. lactis were shown to have apparent molecular masses of 15, 19, 33, and 36 kDa, respectively. nih.gov

Genetic Engineering and Metabolic Engineering Approaches for Pathway Manipulation

Genetic and metabolic engineering techniques are employed to manipulate the D-tagatose 6-phosphate pathway for various purposes, including enhancing the production of D-tagatose, a low-calorie sweetener. These approaches involve the targeted modification of an organism's genetic makeup to alter metabolic fluxes.

In a study aimed at producing tagatose, researchers co-expressed a novel galactose-1-phosphate (Gal1P)-specific phosphatase and an L-arabinose isomerase in a modified E. coli strain. biorxiv.org The strain background was further engineered by deleting genes like galKM to prevent galactose consumption by native metabolism and deleting the sugar transporter gene ydeA to improve intracellular tagatose accumulation. biorxiv.org By modulating the expression level of the rate-limiting enzyme, DdGal1Pase, through different ribosome binding site (RBS) strengths, a clear dose-dependent effect on tagatose and galactose production was demonstrated. biorxiv.org These experiments highlight how genetic manipulation can be used to optimize and control metabolic pathways involving this compound intermediates.

Biophysical Methods for Enzyme-Ligand Interaction Analysis

A suite of biophysical techniques is available to quantitatively characterize the interactions between enzymes and their ligands, such as this compound. These methods provide crucial data on binding affinity, thermodynamics, and kinetics. researchgate.netfrontiersin.org

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. frontiersin.org

Surface Plasmon Resonance (SPR) is an optical technique that monitors binding events in real-time. One binding partner is immobilized on a sensor chip, and the other is flowed over the surface. SPR provides kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. frontiersin.org

Circular Dichroism (CD) spectroscopy is used to assess conformational changes in a protein upon ligand binding. Far-UV CD is sensitive to changes in the protein's secondary structure (alpha-helices, beta-sheets), which can occur during interaction with a ligand like this compound. researchgate.net

MicroScale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient. This movement is sensitive to changes in size, charge, and hydration shell, all of which can be altered when a protein binds to a ligand. MST is a powerful tool for quantifying binding affinities in solution with low sample consumption. researchgate.net

These methods, among others, provide a comprehensive picture of the molecular interactions that govern the specificity and efficiency of enzymes in the this compound pathway.

Mass Spectrometry-Based Approaches for Mechanistic Insights

Mass spectrometry (MS) has emerged as a versatile tool for gaining mechanistic insights into enzymatic reactions, including those involving this compound. Native MS, performed under non-denaturing conditions, allows for the study of intact protein-ligand complexes, confirming binding stoichiometry. researchgate.net

Furthermore, MS is used to identify and characterize reaction products and intermediates. In a study on a multifunctional F420-dependent sugar-6-phosphate dehydrogenase, MS was used to confirm the formation of oxidized products from various sugar-phosphate substrates, including fructose-6-phosphate. nih.gov The analysis confirmed that the product for all three tested sugars (glucose-6-phosphate, fructose-6-phosphate, and mannose-6-phosphate) had a mass of 299.0 ± 0.1, consistent with the formation of 6-phosphogluconolactone. nih.gov This demonstrated the dehydrogenase activity of the enzyme on these substrates.

Hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) can provide structural information by measuring the rate of deuterium uptake by the protein's backbone amide hydrogens. Changes in this rate upon ligand binding can reveal the location of the binding site and allosteric conformational changes within the enzyme. researchgate.net These MS-based approaches provide dynamic and structural information that is complementary to static, high-resolution methods like X-ray crystallography, offering a more complete understanding of enzyme mechanisms.

Future Research Directions and Unexplored Avenues for 6 O Phosphono D Tagatose

Elucidation of Undiscovered Metabolic Roles in Diverse Biological Systems

The known metabolic footprint of 6-O-phosphono-D-tagatose is currently confined to specific bacterial pathways for carbohydrate catabolism. In Gram-positive bacteria, it is an intermediate in the degradation of lactose (B1674315) and D-galactose. researchgate.netnih.govnih.gov In some Gram-negative Enterobacteriaceae, it is part of the galactitol catabolic pathway. researchgate.net However, the vast diversity of microbial metabolism suggests that T6P may have undiscovered roles in other organisms or be an intermediate in yet-to-be-characterized metabolic routes.

Future research should focus on screening a wider range of bacteria, archaea, and even eukaryotes for the presence of T6P and the enzymes that produce and consume it. This could reveal novel pathways or variations of the known tagatose-6-phosphate pathway. For example, identifying and characterizing T6P metabolism in extremophiles could uncover enzymes with unique properties suitable for industrial applications. Furthermore, investigating the potential for T6P to act as a signaling molecule or a regulator of other metabolic pathways, analogous to other phosphorylated sugars, represents a significant and unexplored area of research.

| Organism Group | Known Metabolic Pathway Involving T6P | Key Function |

| Gram-positive bacteria (e.g., Staphylococcus aureus) | D-tagatose 6-phosphate pathway | Catabolism of lactose and D-galactose researchgate.netnih.gov |

| Gram-negative bacteria (e.g., Klebsiella, Salmonella) | Galactitol catabolic pathway | Catabolism of galactitol researchgate.net |

| Lactic acid bacteria (e.g., Lactobacillus casei) | D-tagatose 6-phosphate pathway | Catabolism of lactose and galactose nih.gov |

Investigation of Post-Translational Modifications and Enzyme Regulation

The catalytic activity of enzymes is frequently regulated by post-translational modifications (PTMs), which include processes like phosphorylation, glycosylation, and acetylation. These modifications can alter an enzyme's conformation, stability, and affinity for its substrate, thereby providing a rapid mechanism for controlling metabolic flux. Currently, there is a lack of research into the role of PTMs in regulating the enzymes of the tagatose-6-phosphate pathway.

A promising avenue for future investigation is to determine whether key enzymes such as D-galactose-6-phosphate isomerase, tagatose-6-phosphate kinase, and tagatose-1,6-bisphosphate aldolase (B8822740) are subject to PTMs. nih.gov Identifying specific modifications and understanding how they impact enzyme function would provide deeper insights into the intricate regulation of galactose and lactose metabolism. Research has shown that the enzymes of this pathway in S. aureus are coordinately induced, suggesting a common genetic control mechanism. nih.gov Exploring the interplay between this genetic regulation and potential PTMs could reveal a more complex, multi-layered system of metabolic control.

Rational Enzyme Engineering for Enhanced Specificity and Catalytic Efficiency